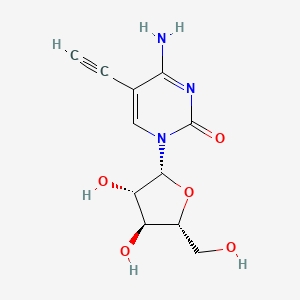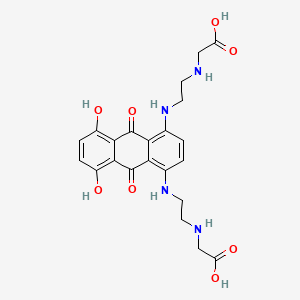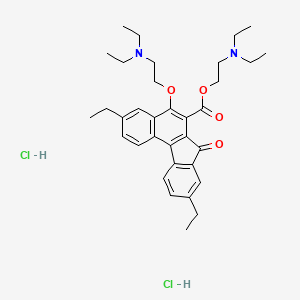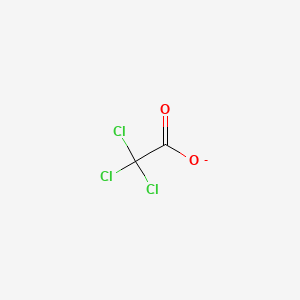
Trichloroacetate
描述
Trichloroacetate, also known as trichloroacetic acid, is a colorless, hygroscopic crystalline solid with the chemical formula CCl₃COOH. It is a strong acid and a corrosive substance that can damage skin, eyes, and other tissues upon contact. This compound is widely used in various fields, including biochemistry, medicine, and industry, due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: Trichloroacetate is primarily prepared by the chlorination of acetic acid The reaction involves the substitution of hydrogen atoms in acetic acid with chlorine atoms in the presence of a suitable catalyst such as red phosphorus
Another method involves the oxidation of trichloroacetaldehyde. The reaction conditions typically require elevated temperatures (140–160 °C) and the presence of catalysts like calcium hypochlorite to accelerate the reaction .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of acetic acid or chloroacetic acid at elevated temperatures. The crude product, which contains around 95% this compound, undergoes purification through melt crystallization to remove impurities. Further enhancement of purity can be achieved via centrifugation or additional recrystallization steps .
化学反应分析
Types of Reactions: Trichloroacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trichloroacetaldehyde.
Reduction: It can be reduced to form dichloroacetic acid.
Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, ammonia, and amines are commonly used.
Major Products:
Oxidation: Trichloroacetaldehyde
Reduction: Dichloroacetic acid
Substitution: Various substituted acetic acids depending on the nucleophile used
科学研究应用
Trichloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precipitant for macromolecules such as proteins, DNA, and RNA.
Biology: this compound is used in biochemical assays to precipitate proteins and nucleic acids.
Medicine: It is used in cosmetic treatments, such as chemical peels and tattoo removal, and as a topical medication for the chemoablation of warts, including genital warts.
Industry: The sodium salt of this compound was historically used as an herbicide, although its use has diminished due to environmental concerns .
作用机制
The mechanism of action of trichloroacetate involves its strong acidic nature, which allows it to denature proteins and nucleic acids. In biochemical applications, this compound precipitates macromolecules by disrupting their solubility in aqueous solutions. In medical applications, it acts as a cauterant, removing warts and other skin lesions by causing coagulative necrosis of the tissues .
相似化合物的比较
- Chloroacetic acid (C₂H₃ClO₂)
- Dichloroacetic acid (C₂H₂Cl₂O₂)
- Trifluoroacetic acid (C₂HF₃O₂)
- Tribromoacetic acid (C₂HBr₃O₂)
Comparison: Trichloroacetate is unique among these compounds due to the complete substitution of hydrogen atoms with chlorine atoms, which imparts it with stronger acidity and greater stability. This makes it less susceptible to substitution reactions compared to chloroacetic and dichloroacetic acids. Additionally, this compound’s strong acidic nature and hygroscopic properties make it particularly useful in biochemical and medical applications .
属性
IUPAC Name |
2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBWRMUSHSURL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3O2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162457 | |
| Record name | Acetic acid, trichloro-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14357-05-2, 76-03-9 | |
| Record name | Trichloroacetate ion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14357-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, trichloro-, ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloroacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetic acid, trichloro-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





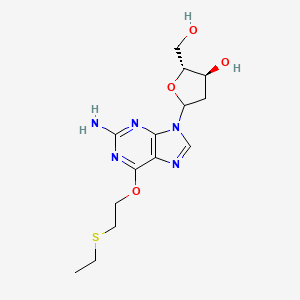


![9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE](/img/structure/B1195191.png)
![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)
